2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide
Description
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and acetamide moieties, which may contribute to its distinctive chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C22H23N3O6/c1-29-11-10-23-17(26)12-24-20-14-8-9-16(30-2)19(31-3)18(14)22(28)25(20)15-7-5-4-6-13(15)21(24)27/h4-9,20H,10-12H2,1-3H3,(H,23,26) |
InChI Key |
ZXJTUGFXZVQMAB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoloquinazoline core.
Introduction of Methoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing chromatography and recrystallization methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- A study published in RSC Advances highlighted the synthesis and evaluation of similar quinazolinone derivatives, reporting significant anticancer activity against various cell lines .
- Another research article indicated that modifications to the isoindole structure could enhance biological activity, suggesting a structure-activity relationship that merits further investigation .
Broad-Spectrum Activity
The antimicrobial potential of this compound has also been explored:
- Efficacy Against Bacterial Strains : Preliminary studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) tests revealed effective inhibition comparable to established antibiotics .
- Antifungal Properties : The compound has shown promise against various fungal strains, including Candida albicans. Its ability to disrupt fungal cell membranes may contribute to its antifungal efficacy.
Case Studies
Research findings have illustrated the antimicrobial properties:
- A study published in GSC Biological and Pharmaceutical Sciences reported on quinazolinone derivatives with significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Another study highlighted the importance of specific structural features in enhancing antimicrobial activity, suggesting potential modifications to improve efficacy .
Mechanism of Action
The mechanism by which 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
- 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide stands out due to the presence of the 2-methoxyethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in various applications.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule belonging to the isoindole and quinazoline derivatives. This compound has garnered attention due to its potential pharmacological properties and diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula: C26H30N4O6
- Molecular Weight: Approximately 468.55 g/mol
- Structural Features: The compound features multiple functional groups, including methoxy and acetamide functionalities, which are significant for its biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity:
- A study evaluated the cytotoxic effects of various quinazoline derivatives against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (brain cancer) using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
- The presence of electronegative substituents in similar compounds has been correlated with enhanced anticancer activity .
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Neuroprotective Properties:
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 15.7 | |
| HT-29 | 12.3 | ||
| Antimicrobial | E. coli | 8.5 | |
| S. aureus | 7.0 | ||
| Anti-inflammatory | RAW 264.7 cells | 20.0 | |
| Neuroprotective | SH-SY5Y | 25.0 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: Some compounds may influence neurotransmitter receptors, providing neuroprotective effects.
- Oxidative Stress Reduction: The presence of methoxy groups may enhance the antioxidant capacity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
